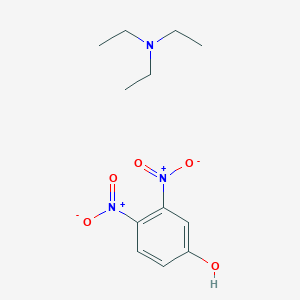![molecular formula C18H11NO3 B14667400 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 38558-87-1](/img/structure/B14667400.png)
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a fused furan and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted furan-2-carboxaldehydes with pyrrole derivatives in the presence of a catalyst. Microwave irradiation has been shown to enhance the reaction efficiency, reducing reaction times and increasing yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as furan-2-carboxaldehydes and their subsequent cyclization with pyrrole derivatives. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized furo[3,2-b]pyrrole compounds .
Applications De Recherche Scientifique
3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has several scientific research applications:
Organic Electronics: The compound is investigated for its potential use in organic field-effect transistors (OFETs) due to its unique electronic properties.
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antimicrobial, antifungal, and anti-inflammatory activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Furo[2,3-b]pyrrole derivatives
Uniqueness: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
38558-87-1 |
|---|---|
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-hydroxy-3,6-diphenylfuro[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H11NO3/c20-17-14(12-9-5-2-6-10-12)16-15(19-17)13(18(21)22-16)11-7-3-1-4-8-11/h1-10,21H |
Clé InChI |
GZEDSFNWBZTEHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=NC2=O)C(=C(O3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
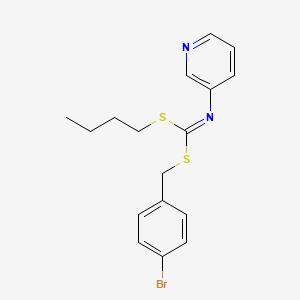
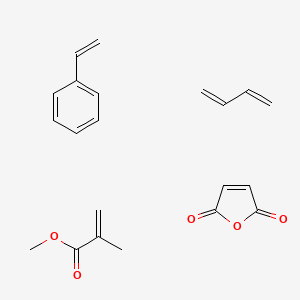

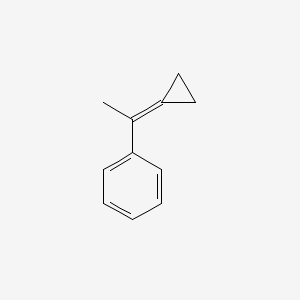
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
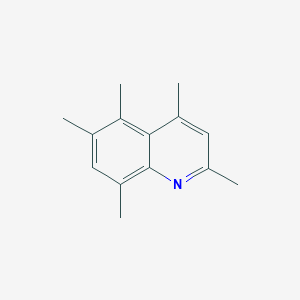
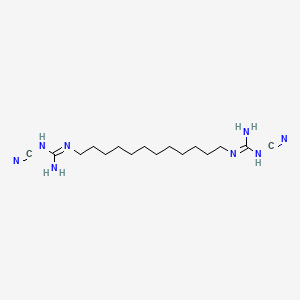
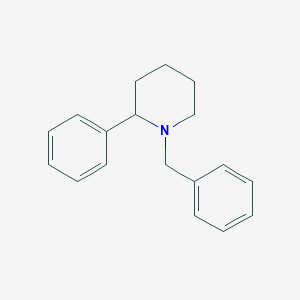
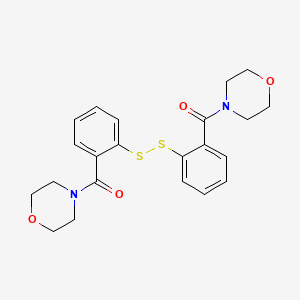
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
